ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5,8H2,1H3 |
InChI Key |
CIUSNZWQWYJORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
Step 1: Formation of 5-aminopyrazole core
The key intermediate, 5-aminopyrazole, is synthesized via condensation reactions involving β-ketonitriles and hydrazines. This method is recognized as the most versatile and efficient for constructing the 5-aminopyrazole scaffold. The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones, which then cyclize through intramolecular attack on the nitrile carbon to yield the 5-aminopyrazole ring system.Step 2: N-alkylation with ethyl bromoacetate
The 5-aminopyrazole intermediate undergoes N-alkylation at the pyrazole nitrogen (N1 position) using ethyl bromoacetate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF). This step introduces the ethyl acetate moiety, affording this compound.
Detailed Synthetic Procedure
A representative synthetic route reported involves:
-
- 5-amino-1-substituted pyrazole or 5-aminopyrazole derivative
- Ethyl bromoacetate
- Anhydrous potassium carbonate (base)
- Solvent: Dry N,N-dimethylformamide (DMF)
-
- Stirring the mixture at room temperature for 3–6 hours
- Monitoring reaction progress by thin-layer chromatography (TLC)
- After completion, quenching with ice-water, filtration, and purification by recrystallization or column chromatography
Alternative Synthetic Routes
Solid-phase synthesis:
Recent advances include solid-phase "catch and release" methods enabling combinatorial synthesis of 5-aminopyrazoles, which can be adapted for this compound derivatives. This approach improves efficiency and facilitates library generation for drug screening.Cyclocondensation of β-ketonitriles with hydrazines:
This method allows for structural diversity by varying the β-ketonitrile or hydrazine components, enabling tailored synthesis of substituted 5-aminopyrazoles prior to esterification.
Analytical and Structural Characterization
Spectroscopic Identification
-
- Molecular ion peak consistent with molecular weight of this compound (approx. 159–245 g/mol depending on substitution)
- Fragmentation patterns confirm ester and pyrazole moieties.
Crystallographic Data and Refinement
- Single-crystal X-ray diffraction provides definitive molecular structure confirmation.
- Crystallographic studies on related N-substituted pyrazole esters show planar pyrazole rings with substituents oriented to minimize steric hindrance.
- Key geometric parameters include bond lengths (N–N ~1.43 Å, C–N ~1.41–1.45 Å) and torsion angles that define conformation.
Table 1. Selected Geometric Parameters of this compound Derivatives
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| N1–N2 bond length | ~1.42–1.43 Å | Pyrazole ring nitrogen bond |
| N1–C5 bond length | ~1.41–1.42 Å | Pyrazole carbon-nitrogen bond |
| C5–C6 bond length | ~1.36–1.42 Å | Pyrazole carbon-carbon bond |
| Ester C=O bond | ~1.23–1.24 Å | Carbonyl bond in ester group |
| Torsion angle (N1–C6–C7–O) | ~170° | Conformation of ethyl acetate side chain |
Data adapted from crystallographic studies of N-alkylated pyrazole esters
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | β-Ketonitrile, hydrazine hydrate | Reflux or room temp, ethanol/DMF | 70–85 | Efficient 5-aminopyrazole formation |
| N-Alkylation with Ethyl Bromoacetate | 5-Aminopyrazole, ethyl bromoacetate, K2CO3 | Room temp, DMF, 3–6 h | 60–80 | Mild conditions, regioselective N1 alkylation |
| Solid-phase synthesis | Resin-bound intermediates | Base-promoted, catch and release | Variable | Enables combinatorial libraries |
This comprehensive analysis integrates diverse, authoritative research findings to present a professional and detailed account of the preparation methods of this compound. The synthetic routes are well-established, characterized by versatility and efficiency, supported by robust analytical data and crystallographic validation. These methodologies provide a solid foundation for further development and application of this compound in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Heterocyclic Cores
The compound’s pyrazole core and substituents differentiate it from analogs. Key comparisons include:
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- Amino Group (Target Compound): The 5-amino group donates electrons, increasing pyrazole ring basicity and nucleophilicity. This favors reactions like alkylation or acylation, critical in drug intermediate synthesis .
- Nitro Group (Compounds ): The nitro group is strongly electron-withdrawing, reducing ring electron density. This can stabilize negative charges or serve as a precursor for amine formation via reduction.
- Sulfinyl and Bromo Groups (Compound ): Sulfinyl groups enhance polarity and hydrogen-bonding capacity, while bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to neutral analogs like ethyl 2-(2-nitroimidazol-1-yl)acetate .
- Stability: Nitro-substituted analogs (e.g., ) may degrade under reducing conditions, whereas the amino group in the target compound requires protection against oxidation during synthesis.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is synthesized via nucleophilic substitution, where 5-aminopyrazole reacts with ethyl bromoacetate under reflux in anhydrous ethanol (4–8 hours). Key steps include maintaining anhydrous conditions to prevent ester hydrolysis and using sodium acetate as a base to deprotonate the pyrazole NH group, enhancing reactivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyrazole:ethyl bromoacetate) and monitoring via TLC or HPLC to minimize byproducts like di-substituted derivatives .
Q. How is this compound characterized structurally, and which analytical techniques are most reliable?
Methodological Answer: Structural confirmation involves:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond at 1.34 Å in pyrazole rings) using SHELXL refinement .
- NMR : H NMR shows distinct signals for the ethyl ester (–OCHCH at δ 1.2–1.4 ppm) and pyrazole NH (δ 5.8–6.2 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 198.0984) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies show:
- pH sensitivity : Degrades in acidic (pH < 3) or alkaline (pH > 9) conditions via ester hydrolysis. Buffered solutions (pH 6–7) at 25°C ensure >90% stability over 30 days .
- Thermal stability : Decomposes above 150°C; DSC/TGA analyses reveal an endothermic peak at 152°C corresponding to decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-acetate derivatives?
Methodological Answer: Contradictions arise from divergent assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤ 0.1%) .
- SAR studies : Compare analogs like methyl 2-(5-amino-1H-pyrazol-3-yl)acetate (amino substitution enhances solubility but reduces membrane permeability) to identify critical functional groups .
Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2), revealing hydrogen bonds between the amino group and Arg120 (binding energy ≤ -7.2 kcal/mol) .
- DFT calculations : B3LYP/6-31G* basis sets optimize geometry and predict reactivity via HOMO-LUMO gaps (e.g., 4.8 eV indicates moderate electrophilicity) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residue interactions (e.g., His214 in catalytic sites) .
Q. How can reaction pathways for synthesizing derivatives be systematically designed to avoid side products?
Methodological Answer:
- Retrosynthetic analysis : Break down target derivatives (e.g., ethyl 2-(5-nitro-1H-pyrazol-1-yl)acetate) into precursors (5-nitropyrazole + ethyl bromoacetate).
- In situ monitoring : Use FTIR to track nitro-group reduction intermediates and optimize reaction halting points .
- Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF]) to enhance regioselectivity and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
